molecular formula C12H19ClO3Si B1581073 (4-Chlorophenyl)triethoxysilane CAS No. 21700-74-3

(4-Chlorophenyl)triethoxysilane

Cat. No.: B1581073
CAS No.: 21700-74-3
M. Wt: 274.81 g/mol
InChI Key: AFILDYMJSTXBAR-UHFFFAOYSA-N
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Description

(4-Chlorophenyl)triethoxysilane: is an organosilicon compound with the molecular formula C12H19ClO3Si 1-Chloro-4-triethoxysilylbenzene . This compound features a chlorophenyl group attached to a triethoxysilane moiety, making it useful in various chemical reactions and applications.

Mechanism of Action

Target of Action

(4-Chlorophenyl)triethoxysilane primarily functions as a coupling agent and surface modifier . The compound’s primary targets are oxide surfaces and dipolar mixed monolayers , such as those found in photovoltaic devices .

Mode of Action

The chlorophenyl group in this compound participates in various coupling reactions. The hydrolyzable ethoxy groups enable covalent bonding to oxide surfaces through siloxane formation. This interaction results in the modification of the surface properties, facilitating the connection between dipolar mixed monolayers and oxide surfaces .

Biochemical Pathways

This compound is involved in the Ni-catalyzed decarboxylative coupling with alkynyl carboxylic acids to yield substituted diarylalkynes . It also participates in Hiyama cross-coupling reactions with 3-iodoazetidines to yield substituted 3-arylazetidines . These reactions are part of broader organic synthesis pathways.

Result of Action

The action of this compound results in the formation of substituted diarylalkynes and substituted 3-arylazetidines . It also facilitates the connection between dipolar mixed monolayers and oxide surfaces, which is crucial in the functioning of photovoltaic devices .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Chlorophenyl)triethoxysilane typically involves the reaction of 4-chlorophenylmagnesium bromide with triethoxysilane under controlled conditions. The reaction is usually carried out in anhydrous solvents such as diethyl ether or tetrahydrofuran (THF) at low temperatures to prevent side reactions.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and advanced purification techniques are employed to ensure the production of high-quality this compound.

Chemical Reactions Analysis

(4-Chlorophenyl)triethoxysilane: undergoes various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized to form 4-chlorophenylsilanol using oxidizing agents such as hydrogen peroxide.

  • Reduction: Reduction reactions are less common but can be achieved using specific reducing agents.

  • Substitution: The triethoxysilane group can undergo substitution reactions with nucleophiles to form various derivatives.

Common Reagents and Conditions:

  • Oxidation: Hydrogen peroxide, alkaline conditions.

  • Reduction: Lithium aluminum hydride (LiAlH4), in anhydrous ether.

  • Substitution: Various nucleophiles, such as amines or alcohols, in the presence of a catalyst.

Major Products Formed:

  • 4-Chlorophenylsilanol: (from oxidation)

  • Various substituted silanes (from substitution reactions)

Scientific Research Applications

(4-Chlorophenyl)triethoxysilane: is widely used in scientific research due to its unique properties:

  • Chemistry: It serves as a precursor for the synthesis of various organosilicon compounds and is used in cross-coupling reactions.

  • Biology: The compound is used in the immobilization of biomolecules on surfaces for biosensor applications.

  • Medicine: It is employed in the development of drug delivery systems and surface modification of medical devices.

  • Industry: It is used in the production of coatings, adhesives, and photovoltaic devices.

Comparison with Similar Compounds

(4-Chlorophenyl)triethoxysilane: is compared with other similar compounds to highlight its uniqueness:

  • Triethoxy-2-thienylsilane: Similar structure but with a thiophene group instead of a chlorophenyl group.

  • 1-Bromo-4-(trimethylsilyl)benzene: Similar to this compound but with a bromo group and a trimethylsilyl group.

  • 4-(tert-Butyldimethylsiloxy)phenol: Contains a tert-butyldimethylsilyl group instead of triethoxysilane.

  • 2-Chloro-1,1,1-triethoxyethane: Similar triethoxysilane group but with a different aromatic ring.

These compounds have different reactivity and applications based on their structural differences.

Properties

IUPAC Name

(4-chlorophenyl)-triethoxysilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19ClO3Si/c1-4-14-17(15-5-2,16-6-3)12-9-7-11(13)8-10-12/h7-10H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFILDYMJSTXBAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCO[Si](C1=CC=C(C=C1)Cl)(OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19ClO3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7066726
Record name (4-Chlorophenyl)triethoxysilane
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Molecular Weight

274.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21700-74-3
Record name 1-Chloro-4-(triethoxysilyl)benzene
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Record name (4-Chlorophenyl)triethoxysilane
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Record name Benzene, 1-chloro-4-(triethoxysilyl)-
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Record name (4-Chlorophenyl)triethoxysilane
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Record name (4-chlorophenyl)triethoxysilane
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Record name (4-CHLOROPHENYL)TRIETHOXYSILANE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does (4-Chlorophenyl)triethoxysilane interact with titanium and aluminum surfaces to form SAMs, and how does this impact secondary electron signal levels in electron beam lithography?

A1: this compound forms SAMs on titanium (Ti) and aluminum (Al) through a process called silanization. While the exact mechanism is complex, it generally involves the hydrolysis of the ethoxy groups (-O-CH2-CH3) in this compound to form silanol groups (Si-OH). These silanol groups then condense with hydroxyl groups (OH) naturally present on the metal oxide surface, forming strong Si-O-metal bonds. []

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